molecular formula C11H8ClNO2 B1349637 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde CAS No. 66335-32-8

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Cat. No. B1349637
CAS RN: 66335-32-8
M. Wt: 221.64 g/mol
InChI Key: DZHRMXYXRVSNFD-UHFFFAOYSA-N
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Scientific Research Applications

Antibacterial Activities

Research indicates that derivatives of indole-3-carbaldehyde, a compound closely related to 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde, exhibit antibacterial activities. Specifically, semicarbazone derivatives of indole-3-carbaldehyde have been found effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Bacillus subtilis (Carrasco et al., 2020).

Synthesis of Heterocyclic Compounds

The compound is used in synthesizing various heterocyclic compounds. For instance, its reactions with aromatic amines and 4-amino-5-alkyl(aryl)-4H-triazole-3-thioles have led to the formation of new heterocyclic systems, such as pyrimido[1,2-a]indole derivatives and triazolo(thiadiazepino)indoles, which are of interest for their potential biological activities (Suzdalev et al., 2013); (Vikrishchuk et al., 2019).

Antioxidant Properties

The compound is also instrumental in the synthesis of derivatives with significant antioxidant properties. N-(Substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives, prepared using a compound structurally similar to 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde, exhibited considerable antioxidant activity in studies (Gopi & Dhanaraju, 2020).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling1.


Future Directions

The future directions of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde are not specified in the available resources. However, given its role as a precursor in the synthesis of biologically active compounds, it may continue to be of interest in pharmaceutical research.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2-chloro-1-methylindole-3,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-13-10-3-2-7(5-14)4-8(10)9(6-15)11(13)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHRMXYXRVSNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)C(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368521
Record name 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

CAS RN

66335-32-8
Record name 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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